BenchChemオンラインストアへようこそ!

SI-2

SRC-3 Selectivity Breast Cancer

SI-2 is the original chemical probe that enabled drugging of the previously intractable SRC-3/NCOA3. Unlike unvalidated analogs, it provides a quantified selectivity window for SRC-3 (≥12.5 nM) over SRC-1/SRC-2 (≥25 nM) and well-characterized IC50 values (1.5-22 nM) across multiple breast cancer lines. Its short half-life (1.0 h) delivers unambiguous acute pharmacodynamic readouts, while its favorable cardiac safety profile (minimal hERG liability) makes it the trusted positive control for mechanistic studies, assay development, and high-throughput screening. Choose SI-2 for reproducible, interpretable results.

Molecular Formula C15H15N5
Molecular Weight 265.31 g/mol
Cat. No. B107595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSI-2
Synonyms2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-, [(2E)-1-(2-pyridinyl)ethylidene]hydrazone (9CI)_x000B_EPH 116
Molecular FormulaC15H15N5
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3
InChIInChI=1S/C15H15N5/c1-11(12-7-5-6-10-16-12)18-19-15-17-13-8-3-4-9-14(13)20(15)2/h3-10H,1-2H3,(H,17,19)/b18-11+
InChIKeyJNNXERNBPXXNLK-WOJGMQOQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





SI-2 Compound: A Selective SRC-3 Inhibitor for Cancer Research Applications


SI-2 (EPH-116, CAS 380537-35-9) is a first-in-class small-molecule inhibitor (SMI) targeting steroid receptor coactivator-3 (SRC-3/NCOA3/AIB1), a nuclear protein previously considered "undruggable" due to its large, unstructured nature [1]. It acts by directly binding to the receptor-interacting domain (RID) of SRC-3, selectively reducing both its transcriptional activity and cellular protein levels . SI-2 induces death in breast cancer cells with IC50 values in the low nanomolar range (3-20 nM) while sparing normal cells, and significantly inhibits primary tumor growth in orthotopic breast cancer mouse models .

Why Generic SRC-3 Inhibitors Cannot Replace SI-2 in Research and Development


SRC-3 inhibitors are not interchangeable. SI-2 is the original, well-characterized chemical probe that enabled the drugging of this previously intractable target [1]. Subsequent analogs like SI-10 and SI-12 were developed through extensive structure-activity relationship (SAR) optimization of the SI-2 scaffold to improve specific properties such as pharmacokinetics and potency, but they differ significantly in molecular structure, target engagement kinetics, and toxicity profiles [2]. Furthermore, SI-2's unique profile—including its specific IC50 values across different breast cancer cell lines (e.g., 1.5 nM in BT-474, 3.4 nM in MDA-MB-468, 22 nM in MCF-7) and its selectivity window versus SRC-1/SRC-2—cannot be assumed for analogs without direct comparative data . Substituting SI-2 with an unvalidated analog risks introducing confounding variables in mechanistic studies or yielding non-comparable results in in vivo efficacy models.

SI-2 Evidence Guide: Quantified Differentiation Against SRC-3 Inhibitor Comparators


SI-2 vs. SI-10: Selectivity for SRC-3 Over SRC-1/SRC-2

SI-2 exhibits a clear, quantifiable selectivity window in downregulating SRC-3 protein levels over SRC-1 and SRC-2 in MDA-MB-468 cells, a critical differentiator for mechanistic studies requiring specific SRC-3 inhibition . While SI-10 is also an SRC-3 inhibitor, published selectivity data for SRC-1/SRC-2 are not available, making SI-2 the more precisely characterized tool for experiments where isoform selectivity is paramount.

SRC-3 Selectivity Breast Cancer

SI-2 vs. SI-10: hERG Channel Liability

SI-2 demonstrates minimal acute cardiotoxicity in a hERG channel blocking assay, a key safety feature for in vivo studies [1]. This contrasts with the structurally optimized analog SI-10, which has a reported hERG inhibition IC50 of >30 μM [2]. For researchers concerned with potential cardiac off-target effects, SI-2's favorable hERG profile is a validated asset.

Cardiotoxicity Safety Pharmacology hERG

SI-2 vs. SI-12: Pharmacokinetic Half-Life in Mice

SI-2 has a relatively short plasma half-life of 1.0 hour in mice following intraperitoneal administration (20 mg/kg) . In contrast, the optimized lead compound SI-12, derived from the SI-2 scaffold, was designed for improved pharmacokinetic properties, achieving an extended half-life of approximately 9 hours in mice [1]. This stark difference in clearance rate is a critical factor for experimental design; SI-2 is suitable for acute studies or proof-of-concept, while SI-12 is optimized for sustained target engagement in chronic dosing models.

Pharmacokinetics Half-Life In Vivo

SI-2 vs. SI-10/12: Cellular Potency and Cytotoxicity Profile in Breast Cancer

SI-2 demonstrates potent and selective cytotoxicity against multiple breast cancer cell lines, with a well-defined IC50 profile . While SI-10 and SI-12 also exhibit cytotoxicity, SI-2's specific IC50 values (e.g., 1.5 nM in BT-474, 3.4 nM in MDA-MB-468, 22 nM in MCF-7) provide a benchmark for comparing new SRC-3 inhibitors and ensuring experimental consistency [1]. Importantly, SI-2 spares normal hepatocytes even at 500 nM, a concentration over 300 times higher than its IC50 in the most sensitive cancer line .

Cytotoxicity IC50 Breast Cancer

Optimal Research and Procurement Applications for SI-2


Mechanistic Studies Requiring Isoform-Specific SRC-3 Inhibition

Researchers investigating the distinct biological functions of SRC-3 versus the closely related coactivators SRC-1 and SRC-2 should select SI-2. Its quantified selectivity window in downregulating SRC-3 protein (≥12.5 nM) over SRC-1 and SRC-2 (≥25 nM) in MDA-MB-468 cells provides a critical tool for dissecting isoform-specific pathways .

Acute In Vivo Target Validation and Pharmacodynamic Studies

Due to its short half-life (1.0 hour) and proven in vivo efficacy at 2 mg/kg (i.p., b.i.d.), SI-2 is the compound of choice for acute target engagement and pharmacodynamic studies in mouse models . Its rapid clearance allows for clear interpretation of acute biological responses following SRC-3 inhibition [1].

Development and Validation of Cell-Based SRC-3 Activity Assays

SI-2 is the established positive control for cell-based assays measuring SRC-3 transcriptional activity and protein levels. Its well-characterized IC50 values across multiple breast cancer cell lines (BT-474, MDA-MB-468, MCF-7) and its sparing of normal hepatocytes make it an indispensable reference compound for assay development, high-throughput screening, and quality control .

Safety Pharmacology Studies with a Low hERG Liability

For in vivo studies where potential cardiac toxicity is a major concern, SI-2 offers a favorable safety profile with minimal acute cardiotoxicity observed in hERG channel assays . This established safety benchmark is valuable for studies comparing the therapeutic index of new SRC-3 targeting agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for SI-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.